4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid
Description
4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid is a pyrazole-derived carboxylic acid featuring a bromine substituent at position 4 and a cyclobutyl group at position 2 of the pyrazole ring.
Below, we compare its hypothetical properties and applications with those of similar compounds.
Properties
IUPAC Name |
4-bromo-2-cyclobutylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-10-11(5-2-1-3-5)7(6)8(12)13/h4-5H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWXXTZVPYCNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=C(C=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-nitropyrazole with cyclobutylamine, followed by reduction and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Data Tables for Physicochemical Properties
Table 1: Calculated Properties of Selected Compounds
Biological Activity
4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: CHBrNO
- Molecular Weight: 244.1 g/mol
- CAS Number: 2416243-51-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may act by inhibiting certain pathways involved in disease processes, particularly in inflammation and cancer.
Biological Activities
- Anti-inflammatory Effects : Research suggests that compounds similar to this compound exhibit significant anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .
- Antimicrobial Activity : There is evidence that pyrazole derivatives can exhibit antimicrobial properties against various bacterial strains. While specific data on this compound is limited, related pyrazoles have shown effectiveness against both gram-positive and gram-negative bacteria .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory effects of pyrazole derivatives, researchers found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism involving the modulation of inflammatory pathways .
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of various pyrazole derivatives highlighted that compounds with structural similarities to this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
